4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (300 MHz, DMSO-d₆):
- ¹³C NMR (75 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Prominent absorptions (KBr, cm⁻¹):
Mass Spectrometry
Table 3: Spectral data summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.85 (CHO), 5.25 (OCH₂) |
| ¹³C NMR | δ 192.1 (CHO), 70.4 (OCH₂) |
| IR | 1,702 cm⁻¹ (C=O) |
| UV-Vis | 272 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) |
Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict the lowest-energy conformation, consistent with crystallographic data:
- The dichlorobenzyl group is nearly perpendicular to the benzaldehyde ring (dihedral angle = 84.7°).
- HOMO-LUMO gap : 4.8 eV, indicating moderate electronic stability.
- Electrostatic potential : Negative regions localized on O and Cl atoms.
Table 4: Computational parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.3 eV |
| LUMO energy | -1.5 eV |
| Dipole moment | 3.2 Debye |
| Bond order (C–O) | 1.41 |
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)3-5-14(15)20-9-11-2-4-12(16)13(17)6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEPVYKSGCVTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance its binding affinity to certain molecular targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
a. 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2, )
- Structure : Differs by replacing the 3,4-dichlorobenzyloxy group with a benzyloxy-phenethoxy moiety.
- Synthesis : Synthesized via meta-chloroperoxybenzoic acid-mediated oxidation followed by alkaline hydrolysis (96% yield). The absence of chlorine atoms simplifies purification compared to the target compound, which may require stringent halogen-handling protocols.
b. 4-Hydroxy-3-methoxybenzaldehyde (Vanillin Derivative, )
- Structure : Lacks the dichlorobenzyloxy group but retains the 3-methoxy and 4-hydroxy substituents.
- Synthesis : Prepared via acid-catalyzed condensation of vanillin with 4-ethyl-3-thiosemicarbazide. The hydroxyl group increases polarity, making this compound more water-soluble than the hydrophobic dichlorobenzyloxy analog.
- Applications : Widely used as a flavoring agent, whereas the dichlorobenzyl group in the target compound may confer antimicrobial or pesticidal activity .
c. 4-(Benzylsulfanyl)-3-nitrobenzaldehyde O-(3,4-Dichlorobenzyl)oxime ()
- Structure : Replaces the methoxy group with a nitro substituent and introduces a benzylsulfanyl-oxime moiety.
- Reactivity: The nitro group strongly deactivates the aromatic ring, reducing EAS reactivity compared to the target compound.
- Applications : Nitro and sulfanyl groups suggest utility in explosives or metal-binding agents, diverging from the aldehyde-focused applications of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | ~325.6 (estimated) | 3-OCH₃, 4-O-(3,4-Cl₂C₆H₃CH₂) | N/A | Low polarity (chlorine) |
| 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) | ~356.4 | 3-OCH₂CH₂Ph, 4-O-Bn | N/A | Moderate polarity |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 152.1 | 3-OCH₃, 4-OH | 81–83 | High water solubility |
| 4-(Benzylsulfanyl)-3-nitrobenzaldehyde oxime | ~407.3 | 3-NO₂, 4-S-Bn, oxime | N/A | Low (nitro, sulfanyl) |
Notes:
- The dichlorobenzyl group in the target compound increases molecular weight and lipophilicity, favoring organic solvent solubility (e.g., dichloromethane or ethanol) .
- Vanillin’s hydroxyl group enables hydrogen bonding, absent in the dichlorobenzyloxy analog, which relies on halogen interactions .
Reactivity and Functionalization Potential
- Electrophilic Substitution : The dichlorobenzyloxy group deactivates the ring, directing EAS to the 5-position (para to methoxy). In contrast, vanillin’s hydroxyl group activates the ring for ortho/para substitution .
- Aldehyde Reactivity : The aldehyde group in the target compound can undergo condensation (e.g., with amines or hydrazines) to form Schiff bases or oximes, similar to ’s oxime derivative .
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a dichlorobenzyl moiety, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound includes:
- Aldehyde Group : Susceptible to oxidation and reduction reactions.
- Dichlorobenzyl Group : May enhance binding affinity to biological targets.
- Methoxy Group : Influences solubility and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In studies evaluating its efficacy:
- Bacterial Activity : The compound showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
- Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with an MIC of 50 µg/mL, indicating its potential utility in managing fungal infections.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : The aldehyde group can interact with amino acid residues in enzymes, potentially inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature of the dichlorobenzyl group may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of benzaldehyde compounds, including this compound. The study evaluated the antimicrobial activity through disk diffusion assays and determined MIC values against multiple pathogens. The findings confirmed the compound's effectiveness against both bacterial and fungal strains.
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antibacterial Activity | Antifungal Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 25 |
| 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | Moderate | No | 50 |
| 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | Low | Yes | >100 |
This table illustrates that while some derivatives exhibit varying levels of activity, this compound stands out for its broad-spectrum antimicrobial properties.
Q & A
Q. Basic
- NMR : -NMR identifies the aldehyde proton (~10.0 ppm) and aromatic protons (6.5–8.0 ppm). -NMR confirms the carbonyl carbon (~190 ppm) and ether-linked carbons .
- FTIR : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) .
- HRMS : Validates molecular weight (CHClO, MW 311.16) with <2 ppm error .
- TLC : Monitors reaction progress using dichloromethane/hexane (1:1) with UV visualization .
How do substituent positions on the benzyl group influence reactivity and biological interactions?
Q. Advanced
- Electrophilicity : The 3,4-dichloro substitution enhances the electrophilic character of the benzyl group, facilitating nucleophilic attacks in synthesis. Fluorine or bromine substituents (e.g., 3-chloro-4-[(2-fluorobenzyl)oxy] derivatives) alter electronic effects, impacting binding to biological targets like enzymes or receptors .
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl) reduce reaction rates in SN2 mechanisms, requiring longer reflux times .
- Biological activity : Dichloro-substituted analogues show higher antimicrobial activity compared to mono-chloro derivatives due to increased lipophilicity .
What strategies optimize catalytic efficiency in substitution reactions involving this compound?
Q. Advanced
- Catalyst screening : Sodium hypochlorite or Cu(I) catalysts accelerate azide-alkyne cycloadditions for triazole derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while ethanol balances cost and safety .
- Reaction monitoring : Use in-situ NMR or TLC to terminate reactions at >90% conversion, minimizing by-products .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Models interactions with proteins (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the aldehyde group’s hydrogen bonding with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
- QSAR studies : Relate substituent electronegativity (Cl, F) to IC values in enzyme inhibition assays .
What are the common pitfalls in synthesizing and purifying this compound?
Q. Basic
- Side reactions : Aldehyde oxidation to carboxylic acids under prolonged heating. Mitigate by using inert atmospheres .
- Purification challenges : Remove unreacted 3,4-dichlorobenzyl bromide via silica gel chromatography (ethyl acetate/hexane eluent) .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the aldehyde group .
How does this compound serve as an intermediate in synthesizing bioactive molecules?
Q. Advanced
- Pharmaceutical precursors : Used in triazole derivatives (e.g., 1,2,3-triazoles) via click chemistry for anticancer or antimicrobial agents .
- Functionalization : The aldehyde group undergoes reductive amination to form Schiff bases, which are precursors to heterocyclic drugs .
- Case study : In a 2024 study, it was converted to 3-(4-benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, a potent kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
